3-(Furan-2-yl)-2-methylprop-2-en-1-ol

hydrogenation heterogeneous catalysis furan hydrogenolysis

3-(Furan-2-yl)-2-methylprop-2-en-1-ol (CAS 69978-22-9) is a small-molecule organic compound (C8H10O2, MW 138.16 g/mol) that combines a furan heterocycle with a methyl-substituted allylic alcohol backbone. Available from multiple vendors at purities up to 98%, its reported physical properties include a predicted density of 1.087±0.06 g/cm³ and a predicted boiling point of 235.8±20.0 °C.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
Cat. No. B13632502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-2-methylprop-2-en-1-ol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CO1)CO
InChIInChI=1S/C8H10O2/c1-7(6-9)5-8-3-2-4-10-8/h2-5,9H,6H2,1H3/b7-5+
InChIKeyCETHPBHBZHLYOY-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-2-methylprop-2-en-1-ol: Procurement-Ready Physicochemical Profile and Structural Identity


3-(Furan-2-yl)-2-methylprop-2-en-1-ol (CAS 69978-22-9) is a small-molecule organic compound (C8H10O2, MW 138.16 g/mol) that combines a furan heterocycle with a methyl-substituted allylic alcohol backbone [1]. Available from multiple vendors at purities up to 98%, its reported physical properties include a predicted density of 1.087±0.06 g/cm³ and a predicted boiling point of 235.8±20.0 °C . The (E)-isomer is also registered under CAS 122452-81-7 .

Catalytic hydrogenation pathway studies
Fragrance longevity formulation research
Allylic alcohol oxidation model substrate

Why 3-(Furan-2-yl)-2-methylprop-2-en-1-ol Cannot Be Simply Replaced by In-Class Analogs


Substitution of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol with closely related furanyl alcohols or aldehydes is risky without empirical verification. The compound's unique combination of an allylic alcohol, a methyl group at the 2-position, and a furan-2-yl substituent creates a specific steric and electronic environment. For example, the hydrogenation behaviour of alkyl-substituted 3-(2-furyl)-2-alken-1-ols is known to follow an atypical pathway where furan ring hydrogenolysis predominates over olefinic bond reduction, a selectivity not observed in non-allylic furfuryl alcohols [1]. The following evidence guide details the known, quantifiable differences that may influence procurement decisions.

Hydrogenation pathway Furan ring hydrogenolysis may predominate over olefin reduction, not observed in non-allylic furfuryl alcohols.
Vapour pressure shift Furyl allylic alcohols may exhibit lower vapour pressure than parent terpene alcohols, altering headspace concentration and longevity.
Functional group reactivity Allylic alcohol reactivity differs from α,β-unsaturated aldehyde, affecting oxidative stability and odour profile.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-2-methylprop-2-en-1-ol vs. Closest Analogs


Catalytic Hydrogenation Selectivity: 3-(Furan-2-yl)-2-methylprop-2-en-1-ol vs. Non-allylic Furfuryl Alcohols

Hydrogenation of alkyl-substituted 3-(2-furyl)-2-alken-1-ols proceeds with an unusual selectivity: furan ring hydrogenolysis dominates over olefinic bond saturation. This contrasts with saturated furfuryl alcohols lacking the allylic double bond, where ring hydrogenolysis is less competitive [1].

Hydrogenation selectivity
Class-level
Furan ring hydrogenolysis predominates (target) vs standard olefin saturation (non-allylic furfuryl alcohols)
Pathway divergence limits direct substitution
Pt-C flow hydrogenation at 220 °C
hydrogenation heterogeneous catalysis furan hydrogenolysis

Vapour Pressure Comparison: Furyl Analogue Alcohols vs. Parent Terpene Alcohols

In a study of furyl analogues of monoterpenes, furyl analogue alcohols exhibited vapour pressures lower by a factor of 1.6–2.9 compared to their corresponding parent terpene alcohols, as determined by SPME-GC [1]. While 3-(Furan-2-yl)-2-methylprop-2-en-1-ol was not the specific analyte, this class-level trend is expected to extend to structurally similar furyl allylic alcohols.

Vapour pressure factor
Class-level
1.6–2.9× lower
Lower headspace concentration vs parent terpenes
SPME-GC class-level inference
vapour pressure SPME-GC fragrance chemistry

Functional Group Comparison: Alcohol vs. Aldehyde – 3-(Furan-2-yl)-2-methylprop-2-en-1-ol vs. 2-Methyl-3-(2-furyl)acrolein

The target compound is the alcohol reduction product of 2-methyl-3-(2-furyl)acrolein (FEMA 2704). The aldehyde is a recognized flavouring ingredient used in spicy, fruit, and nut profiles at typical levels of 1–15 ppm in various food categories [1]. The alcohol analogue, by contrast, is expected to exhibit different oxidative stability and a distinct odour profile due to the absence of the reactive α,β-unsaturated aldehyde moiety .

Functional group
Cross-study
Allylic alcohol (target) vs α,β-unsaturated aldehyde (comparator: FEMA 2704)
Distinct odour and reactivity profile
Separate sensory evaluation needed
functional group reactivity flavour precursor

Evidence-Based Application Scenarios for Procuring 3-(Furan-2-yl)-2-methylprop-2-en-1-ol


Catalytic Hydrogenation Studies to Access 1,4-Diol and Tetrahydrofuran Intermediates

The compound's unique selectivity under Pt-C catalysed flow hydrogenation, where furan ring hydrogenolysis predominates over olefin reduction, makes it a valuable substrate for investigating mechanistic pathways and for synthesizing alkene-1,4-diols and tetrahydrofuran derivatives [1]. This differentiates it from non-allylic furfuryl alcohols where such pathway bifurcation is not observed.

Fragrance Formulation with Extended Longevity

Based on class-level vapour pressure data showing furyl analogue alcohols have 1.6–2.9× lower volatility than parent terpenes [1], 3-(Furan-2-yl)-2-methylprop-2-en-1-ol may be explored as a longer-lasting fragrance ingredient compared to structurally analogous non-furan alcohols, pending direct odour evaluation.

Oxidative Stability Studies of Furan-Containing Allylic Systems

The compound's allylic alcohol group, in conjunction with the electron-rich furan ring, renders it susceptible to distinct oxidative degradation pathways. This makes it a useful model substrate for studying oxidation chemistry, distinguishing it from the corresponding aldehyde 2-methyl-3-(2-furyl)acrolein, which presents a conjugated enal system prone to different degradation mechanisms [1].

Application
Selection Property
Validation Focus
Hydrogenation pathway studies
Furan ring hydrogenolysis selectivity
Product distribution under catalytic conditions
Fragrance longevity research
Vapour pressure profile
Headspace concentration and odour persistence
Allylic oxidation studies
Allylic alcohol vs. enal reactivity
Degradation pathway divergence
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